4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropyl-2-methylpyrimidine
Description
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropyl-2-methylpyrimidine is a pyrimidine derivative featuring a brominated pyrimidine core linked to a piperazine ring and substituted with cyclopropyl and methyl groups.
Properties
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropyl-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN6/c1-11-20-14(12-2-3-12)8-15(21-11)22-4-6-23(7-5-22)16-18-9-13(17)10-19-16/h8-10,12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBONYYMFVDHSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Br)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrimidine derivatives, emphasizing substituent effects, molecular properties, and inferred biological relevance.
Table 1: Structural and Molecular Comparison
Key Findings:
Cyclopropyl groups (present in the target and analog ) are known to improve metabolic stability by resisting oxidative degradation compared to linear alkyl chains . Ethyl and methyl substituents (analog ) increase lipophilicity, which may influence bioavailability and blood-brain barrier penetration.
Therapeutic Implications: Pyrimidine derivatives like the target compound and are hypothesized to target tyrosine kinases or G-protein-coupled receptors (GPCRs) due to structural similarities to known inhibitors . Fluorinated compounds (e.g., ) are often prioritized for CNS disorders due to enhanced bioavailability and brain penetration .
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